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Compound of Interest

Compound Name: Diallylacetic acid

CAS No.: 99-67-2

Cat. No.: B045520

Get Quote

From Anticonvulsant Candidate to Toxicological Probe

Executive Summary
Diallylacetic acid (2-prop-2-enylpent-4-enoic acid; DAA) represents a critical case study in the

structure-activity relationship (SAR) of branched-chain fatty acids. Discovered during the

seminal exploration of valproic acid (VPA) derivatives in the 1960s, DAA shares the

anticonvulsant efficacy of its saturated analog but failed clinically due to severe metabolic

toxicity. This guide analyzes the chemical genesis, pharmacodynamics, and the specific

mitochondrial mechanisms that render DAA a potent hepatotoxin, contrasting it with the

clinically successful VPA.

Chemical Genesis & Historical Context
The history of Diallylacetic acid is inextricably linked to the serendipitous discovery of Valproic

Acid (VPA). In 1963, at the formulation laboratories of Labaz in Grenoble, France, researchers

H. Meunier, G. Carraz, and P. Eymard were investigating khellin derivatives for antiepileptic

activity.
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VPA (dipropylacetic acid) was initially utilized merely as a lipophilic solvent to solubilize these

khellin compounds. When the "solvent-only" control group exhibited profound protection

against pentylenetetrazol-induced seizures, the team realized the fatty acid vehicle was the

active pharmacophore.

Following this realization, an extensive SAR campaign was launched to optimize the structure.

Diallylacetic acid was synthesized to test the "Unsaturation Hypothesis"—the theory that

introducing double bonds into the alkyl chains might enhance blood-brain barrier penetration or

receptor binding affinity.

Compound Structure Clinical Outcome

Valproic Acid (VPA) 2-propylpentanoic acid
Global Standard of Care

(Epilepsy/Bipolar)

Diallylacetic Acid (DAA) 2-prop-2-enylpent-4-enoic acid
Toxicological Failure

(Hepatotoxicity)

Spiro-VPA 2-propylpent-4-enoic acid Active metabolite (Teratogenic)

Synthetic Architecture
The synthesis of DAA follows the classical Malonic Ester Synthesis, a robust pathway for

creating alpha-substituted acetic acids. Unlike VPA, which utilizes propyl bromide, DAA

synthesis requires allyl bromide as the alkylating agent.

Protocol: Diallylation of Diethyl Malonate
Reagents: Diethyl malonate, Sodium Ethoxide (NaOEt), Allyl Bromide.

Enolate Formation: Diethyl malonate is treated with NaOEt in dry ethanol. The ethoxide base

deprotonates the alpha-carbon (

), generating a resonance-stabilized enolate.

First Alkylation: Allyl bromide is added dropwise. The enolate attacks the electrophilic carbon

of allyl bromide via

mechanism.
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Second Alkylation: A second equivalent of base and allyl bromide is introduced to attach the

second allyl group, forming diethyl diallylmalonate.

Hydrolysis & Decarboxylation: The diester is hydrolyzed under basic conditions (KOH/Reflux)

to the dicarboxylate, followed by acidification and thermal decarboxylation (

) to yield Diallylacetic acid.

Visualization: Synthetic Workflow
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Figure 1: The Malonic Ester Synthesis route for Diallylacetic Acid involves double alkylation

followed by thermal decarboxylation.

Pharmacodynamics: The GABAergic Mimicry
Mechanistically, DAA shares the primary pharmacodynamic profile of VPA. It functions as a

broad-spectrum anticonvulsant through three synergistic pathways:

GABA Transaminase (GABA-T) Inhibition: DAA inhibits the catabolism of GABA, elevating

synaptic concentrations of this inhibitory neurotransmitter.

Sodium Channel Blockade: Like phenytoin, DAA stabilizes neuronal membranes by

prolonging the inactivation state of voltage-gated sodium channels (

).

T-Type Calcium Channels: At high concentrations, branched fatty acids reduce the low-

threshold calcium current (

) in thalamic neurons, which is relevant for absence seizures.

Efficacy vs. VPA: In maximal electroshock (MES) models, DAA exhibits an

comparable to VPA.[1] However, its therapeutic index is drastically narrower due to the toxicity
mechanisms detailed below.

The Toxicology Divergence: Why DAA Failed
This section is critical for drug development professionals. While VPA is generally safe

(idiosyncratic hepatotoxicity notwithstanding), DAA is predictably hepatotoxic. The difference

lies in the terminal double bonds.

The Mechanism of Bioactivation
VPA toxicity is often attributed to its minor metabolite, 4-ene-VPA (2-propyl-4-pentenoic acid).

DAA, by its very structure, is a "double" analog of this toxic metabolite.

Beta-Oxidation Blockade: DAA enters the mitochondria and is activated to Diallylacetyl-CoA.

It undergoes one round of beta-oxidation but stalls. The terminal double bond mimics the
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structure of Hypoglycin A (the toxin in unripe ackee fruit) and 4-pentenoic acid.

Sequestration of Coenzyme A and Carnitine: The metabolic intermediates of DAA form

stable, non-hydrolyzable esters with Coenzyme A and carnitine. This depletes the

mitochondrial pool of free CoA, which is essential for the Krebs cycle and fatty acid

oxidation.

Consequence: Microvesicular steatosis (fatty liver) due to the inability to oxidize long-chain

fatty acids.

Inactivation of Acyl-CoA Dehydrogenases: Reactive intermediates (likely epoxides formed at

the allyl group via CYP450) can covalently bind to and irreversibly inhibit short-chain acyl-

CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).

Visualization: Mitochondrial Toxicity Pathway
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Figure 2: The hepatotoxic cascade of DAA. The terminal double bonds lead to reactive

intermediates that stall beta-oxidation and deplete mitochondrial cofactors.

Comparative Data Summary
The following table synthesizes the physicochemical and toxicological divergence between the

two analogs.
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Feature Valproic Acid (VPA) Diallylacetic Acid (DAA)

CAS Number 99-66-1 3023-83-8

Structure Saturated (Propyl chains) Unsaturated (Allyl chains)

Metabolic Fate
Glucuronidation (major), Beta-

oxidation

Reactive Epoxidation, Beta-

oxidation arrest

Hepatotoxicity Risk Idiosyncratic (Rare, 1:20,000) Intrinsic/Predictable

Teratogenicity High (Neural Tube Defects) High (via HDAC inhibition)

Primary Use Antiepileptic Drug
Polymer precursor / Research

probe
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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